molecular formula C17H23F3O2 B8587313 Octyl [3-(trifluoromethyl)phenyl]acetate CAS No. 89863-80-9

Octyl [3-(trifluoromethyl)phenyl]acetate

Cat. No.: B8587313
CAS No.: 89863-80-9
M. Wt: 316.36 g/mol
InChI Key: XDQWHHTXUSWJCJ-UHFFFAOYSA-N
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Description

Octyl [3-(trifluoromethyl)phenyl]acetate is an ester derivative combining an octyl chain with a substituted phenylacetic acid moiety. Its structure features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, conferring unique physicochemical properties such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Such esters are of interest in agrochemicals, pharmaceuticals, and fragrance industries due to their stability and tunable bioactivity .

Properties

CAS No.

89863-80-9

Molecular Formula

C17H23F3O2

Molecular Weight

316.36 g/mol

IUPAC Name

octyl 2-[3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C17H23F3O2/c1-2-3-4-5-6-7-11-22-16(21)13-14-9-8-10-15(12-14)17(18,19)20/h8-10,12H,2-7,11,13H2,1H3

InChI Key

XDQWHHTXUSWJCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl group significantly alters electronic and steric properties compared to non-fluorinated or chloro-substituted analogs. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Yield (Synthesis) ESI-MS [M+H]⁺
Octyl [3-(trifluoromethyl)phenyl]acetate* C₁₇H₂₁F₃O₂ ~316.3 -CF₃ (meta) N/A N/A
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) C₂₅H₂₇F₃N₅O₃S 548.2 -CF₃ (meta), thiazole 92.0% 548.2
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C₂₅H₂₇ClN₅O₃S 514.2 -Cl (meta), thiazole 89.1% 514.2
Phenyl trifluoroacetate C₈H₅F₃O₂ 190.1 -CF₃ (phenyl ester) N/A N/A
Octyl acetate C₁₀H₂₀O₂ 172.3 -CH₃ (acetate) N/A N/A

*Inferred data.

Key Observations :

  • Trifluoromethyl vs. Chloro Substituents : Compounds with -CF₃ groups (e.g., 10e) exhibit higher molecular weights and similar synthetic yields (~92%) compared to -Cl analogs (e.g., 10f: 89.1%) . This suggests that -CF₃ may marginally improve reaction efficiency, possibly due to electron-withdrawing effects stabilizing intermediates.
  • Ester Chain Length : this compound’s longer alkyl chain (vs. ethyl in 10e or phenyl in phenyl trifluoroacetate) enhances lipophilicity, which correlates with improved membrane permeability in bioactive compounds .
  • Stability: The -CF₃ group increases resistance to enzymatic degradation compared to non-fluorinated esters like octyl acetate, as seen in phenyl trifluoroacetate’s use as a stable laboratory reagent .

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